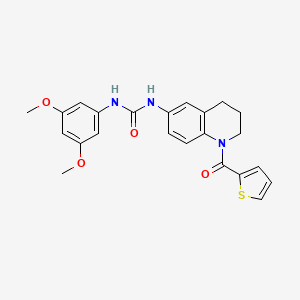

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-29-18-12-17(13-19(14-18)30-2)25-23(28)24-16-7-8-20-15(11-16)5-3-9-26(20)22(27)21-6-4-10-31-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKFCABYUXLBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea , identified by its CAS number 1203324-24-6 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 437.5 g/mol . The structure features a dimethoxyphenyl moiety and a thiophene -substituted tetrahydroquinoline, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1203324-24-6 |

| Molecular Formula | C23H23N3O4S |

| Molecular Weight | 437.5 g/mol |

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of human cancer cells, including those from breast and colon cancers.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7, HepG2), it was found that:

- MCF-7 Cells : The compound exhibited significant cytotoxic effects with an IC50 value indicating potent activity.

- HepG2 Cells : Moderate cytotoxicity was observed, suggesting selective action against certain cancer types.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through activation of intrinsic apoptotic pathways.

- Antioxidant Activity : The presence of methoxy groups may contribute to free radical scavenging, reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and tetrahydroquinoline moieties have been explored to enhance biological activity and reduce toxicity.

| Modification | Effect on Activity |

|---|---|

| Increased methoxy substitutions | Enhanced cytotoxicity |

| Altered thiophene ring | Improved selectivity against cancer cells |

Recent Investigations

- A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed enhanced antitumor activity compared to the parent structure, highlighting the importance of structural modifications in drug design.

- Another research effort focused on the compound's role as an inhibitor of key enzymes involved in cancer metabolism, further establishing its potential as a therapeutic agent.

Comparative Studies

Comparative analyses with other known anticancer agents revealed that this compound demonstrates a unique profile:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1-(3,5-Dimethoxyphenyl)-3-(...) | 10 | Apoptosis induction |

| Etoposide | 15 | Topoisomerase inhibition |

| Doxorubicin | 12 | DNA intercalation |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiophene compounds can exhibit significant anticancer properties. The incorporation of the tetrahydroquinoline structure in this compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may have comparable effects .

Antimicrobial Properties

Compounds containing thiophene and urea functionalities have been explored for their antimicrobial activities. Preliminary investigations suggest that 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea could potentially act against bacterial and fungal strains due to its structural characteristics that facilitate interaction with microbial targets .

Neuroprotective Effects

There is emerging evidence that tetrahydroquinoline derivatives possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier may allow it to exert beneficial effects in neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neuroinflammation and oxidative stress .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of similar thiophene-based compounds on breast cancer cell lines. The results indicated that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways. The study suggests that the incorporation of the tetrahydroquinoline structure enhances these effects, warranting further exploration of this compound in anticancer research .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibitory effect on bacterial growth, with some compounds exhibiting minimum inhibitory concentrations comparable to established antibiotics. This highlights the potential of related structures for developing new antimicrobial agents .

Comparison with Similar Compounds

A. Substituent Effects on Lipophilicity

- The 3,5-dimethoxyphenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the benzothiazole -containing analog in Example 1 (clogP ~2.8), which has a polar carboxylic acid group . This difference may enhance the target compound’s membrane permeability but reduce aqueous solubility.

- The thiophene-2-carbonyl group offers moderate electron-withdrawing effects, contrasting with the adamantane in Example 24 (), which provides steric bulk and enhances metabolic stability .

B. Pharmacological Activity Trends

- Urea derivatives with tetrahydroquinoline cores (e.g., the target compound and Example 1) are frequently associated with kinase inhibition (e.g., JAK2, EGFR) due to their ability to occupy ATP-binding pockets .

- Compounds like 7a–7d () incorporate tetrahydrobenzo[b]thiophene , which may shift activity toward tubulin polymerization inhibition or topoisomerase targeting, as seen in similar scaffolds .

C. Selectivity and Toxicity

- The absence of a carboxylic acid group (cf.

- Compared to hydrazone-containing analogs (7a–7d), the target compound’s urea linker is less prone to hydrolysis, suggesting improved pharmacokinetic stability .

Research Findings and Data Gaps

- Patent data () indicates that tetrahydroquinoline-urea hybrids exhibit IC₅₀ values in the nanomolar range for kinase targets, though selectivity varies with substituents .

Further studies are needed to elucidate the target compound’s exact mechanism, toxicity profile, and therapeutic niche.

Q & A

Basic: What synthetic strategies are optimal for synthesizing 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea?

Answer:

The synthesis of this compound requires a multi-step approach due to its hybrid structure combining tetrahydroquinoline, thiophene-carbonyl, and urea moieties. Key steps include:

- Tetrahydroquinoline Core Preparation : Cyclization of substituted anilines with carbonyl precursors under acidic or basic conditions, followed by reduction to yield the tetrahydroquinoline scaffold .

- Thiophene-2-carbonyl Incorporation : Acylation of the tetrahydroquinoline’s amine group using thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .

- Urea Linkage Formation : Reaction of the 3,5-dimethoxyphenyl isocyanate with the tetrahydroquinoline-thiophene intermediate. Temperature control (0–5°C) and solvent choice (e.g., THF or DMF) are critical to avoid side reactions .

Critical Parameters : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Rigorous analytical characterization is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons from the dimethoxyphenyl (δ 3.7–3.8 ppm, singlet for OCH₃), tetrahydroquinoline (δ 1.5–2.5 ppm for CH₂ groups), and thiophene (δ 7.0–7.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₉H₂₈N₃O₄S) .

- Infrared (IR) Spectroscopy : Detect urea NH stretches (~3300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) influence this compound’s biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 3,5-Dimethoxyphenyl Group : Enhances lipophilicity and membrane permeability compared to unsubstituted phenyl groups. Methoxy groups may engage in hydrogen bonding with target proteins .

- Thiophene vs. Furan Carbonyl : Thiophene’s sulfur atom increases electron-withdrawing effects, potentially improving binding to enzymes like kinases or proteases .

- Tetrahydroquinoline Core : Saturation reduces planarity, potentially altering interactions with hydrophobic pockets in biological targets .

Methodology :

Synthesize analogs with systematic substitutions (e.g., replace methoxy with Cl or F).

Test in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity .

Advanced: What computational methods predict this compound’s binding modes with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with suspected targets (e.g., RET kinase or GPCRs). Focus on the urea moiety’s hydrogen-bonding capability and thiophene’s π-π stacking .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify critical binding residues .

- QSAR Modeling : Develop quantitative models correlating electronic descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .

Validation : Cross-check computational predictions with mutagenesis studies or X-ray crystallography (if co-crystals are obtainable) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

Discrepancies may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration (for kinase assays) can alter activity. Standardize protocols (e.g., use ADP-Glo™ kinase assay kits) .

- Compound Stability : Assess degradation via LC-MS under assay conditions. For example, urea linkages may hydrolyze in acidic environments, reducing efficacy .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to account for differences in membrane transporters or metabolic enzymes .

Resolution Strategy :

Replicate studies using identical batches of compound.

Perform meta-analyses of published data to identify consensus trends .

Advanced: What strategies optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?

Answer:

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based surfactants to improve aqueous solubility .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB. High binding (>90%) may reduce free drug availability, necessitating structural tweaks .

In Vivo Validation : Administer via intravenous and oral routes in rodent models, followed by LC-MS/MS quantification of plasma and tissue concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.